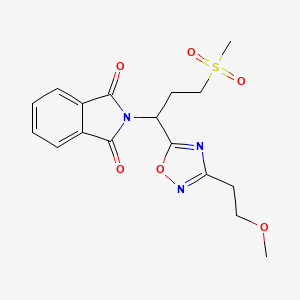
2-(1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C17H19N3O6S and its molecular weight is 393.41. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Reactions
The synthesis of isoindoline derivatives involves complex chemical reactions. For example, a method for synthesizing 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid was developed through thermal heterocyclization, showcasing the utility of 3-(hydroxyimino)isoindolin-1-ones as starting materials for preparing various aromatic acids and related compounds. This method emphasizes the versatility of isoindoline-based compounds in synthesizing complex molecules (V. Tkachuk, T. Lyubchuk, T. Tkachuk, & O. Hordiyenko, 2020).
Antimicrobial Activities
Isoindoline derivatives exhibit potential as antimicrobial agents. For instance, the synthesis of a new 2-sulfonylquinolone showed potent broad-spectrum antibacterial properties, effective against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA). This highlights the therapeutic potential of isoindoline-1,3-dione derivatives in addressing challenging bacterial infections (A. Hashimoto, G. Pais, Qiuping Wang, et al., 2007).
Structural Analysis and Characterization
Detailed structural characterization is crucial for understanding the properties and potential applications of isoindoline derivatives. Research involving single-crystal X-ray diffraction and Hirshfeld surface analysis of phthalimide derivatives, for instance, provides insights into their molecular conformation and intermolecular interactions. Such analyses are essential for exploring the functional applications of these compounds in various scientific domains (Li Yee Then, Huey Chong Kwong, C. Quah, et al., 2018).
Corrosion Inhibition
Isoindoline derivatives also find applications in corrosion inhibition, protecting metals like mild steel in acidic environments. This application is significant for industries where metal durability and longevity are critical. Studies demonstrate that certain isoindoline compounds effectively inhibit corrosion, showcasing their utility beyond pharmaceuticals and into material science (Nilam Kumari, P. Paul, Laldeep Gope, & M. Yadav, 2017).
Green Chemistry Applications
The synthesis of isoindoline-1,3-dione derivatives using green chemistry principles highlights the shift towards environmentally friendly chemical processes. For example, the Water Extract of Onion Peel Ash (WEOPA) method demonstrates an efficient and sustainable approach to synthesizing these compounds, contributing to bio-waste management and reducing the use of harmful reagents (M. Journal, P. W. Chia, P. Chee, et al., 2019).
Propiedades
IUPAC Name |
2-[1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfonylpropyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6S/c1-25-9-7-14-18-15(26-19-14)13(8-10-27(2,23)24)20-16(21)11-5-3-4-6-12(11)17(20)22/h3-6,13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREHBRHVHDYTTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)C(CCS(=O)(=O)C)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



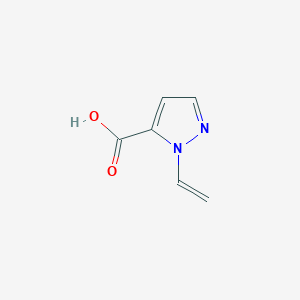

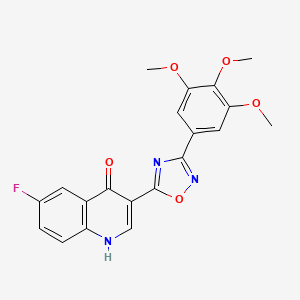

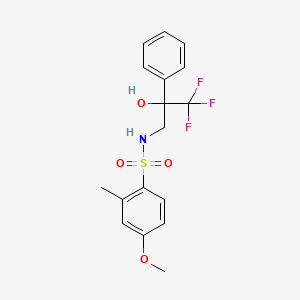
![N-[2-(thiophen-2-ylmethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2762480.png)
![5-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2762481.png)
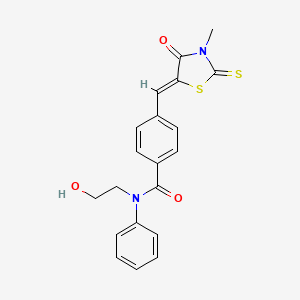
![5-Chloro-4-(4-methylphenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfonyl]-1,3-thiazole](/img/structure/B2762485.png)
![2-((4-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2762486.png)
![6-chloro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-methylpyridine-3-carboxamide](/img/structure/B2762487.png)
![2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-cyclohexylacetamide](/img/structure/B2762488.png)